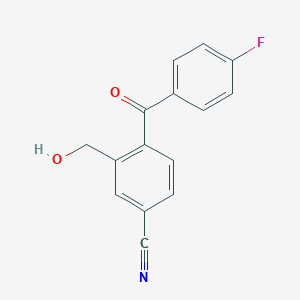

4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile

Overview

Description

4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CAS RN: 260371-16-2) is a synthetic organic compound primarily recognized as an impurity in the production of the antidepressant drug citalopram and its enantiomer escitalopram . Its molecular formula is C₁₅H₁₀FNO₂, with a molecular weight of 255.25 g/mol. Structurally, it features a benzonitrile core substituted with a 4-fluorobenzoyl group at position 4 and a hydroxymethyl group at position 2. The compound is an off-white solid, soluble in acetonitrile, and typically stored at 2–8°C .

As a citalopram-related impurity, it is critical in pharmaceutical quality control to ensure the safety and efficacy of the final drug product . Its synthesis involves intermediates from citalopram production pathways, such as dehydration and acylation reactions of precursors like 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Each of these steps requires specific reaction conditions, such as the use of strong acids or bases, specific temperatures, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 4-(4-Fluorobenzoyl)-3-(carboxyl)benzonitrile.

Reduction: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving nitrile and benzoyl groups.

Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Hydantoin-Based Derivatives

4-(3-(4-Fluorophenyl)-4-(hydroxymethyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (6c) Molecular Formula: C₂₀H₁₆F₄N₃O₂S Role: Androgen receptor antagonist. Comparison: Replaces the benzoyl group with a thioxoimidazolidinone ring. The trifluoromethyl substituent enhances lipophilicity and receptor-binding affinity. Exhibits a melting point of 206–208°C and a lower yield (39%) compared to 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile, indicating synthetic challenges .

4-(1-(3-(4-Fluorophenyl)-3-oxopropyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (35) Molecular Formula: C₂₀H₁₆FN₃O₃ Comparison: Features a dioxoimidazolidinone ring and a ketone-containing side chain. Synthesized in 10% yield, significantly lower than this compound, reflecting instability during alkylation steps .

Stereoisomers and Salts

(S)-(-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile Hemi-(+)-di-p-toluoyltartrate CAS RN: 64372-56-1 Molecular Formula: C₃₈H₄₂FN₃O₁₀ Role: Enantiomerically pure intermediate for escitalopram. Comparison: The (S)-enantiomer exhibits superior serotonin reuptake inhibition compared to the racemic mixture. The tartrate salt improves crystallinity and purification efficiency .

(±)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile Oxalate CAS RN: 717133-32-9 Molecular Formula: C₂₂H₂₅FN₂O₆ Comparison: The oxalate counterion enhances solubility in aqueous formulations. The molecular weight (432.44 g/mol) is nearly double that of this compound due to salt formation .

Key Findings and Insights

- Synthetic Challenges: Lower yields in hydantoin derivatives (e.g., 10% for compound 35) compared to citalopram intermediates (49% for cyanodiol) suggest greater complexity in introducing heterocyclic moieties .

- Biological Relevance : The trifluoromethyl group in compound 6c enhances receptor affinity, whereas the benzoyl group in this compound is critical for its role as a metabolic by-product .

- Analytical Importance : Deuterated analogs (e.g., Citalopram Olefinic Impurity) are vital for mass spectrometry-based quantification in pharmacokinetic studies .

Biological Activity

4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile, a compound with the chemical formula C15H10FNO2 and CAS number 260371-16-2, is primarily recognized as an intermediate in the synthesis of pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) like escitalopram. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound is classified as an aromatic nitrile and possesses a fluorobenzoyl group that enhances its biological stability. The synthesis typically involves several steps starting from commercially available precursors, although specific proprietary methods are often undisclosed. Key physical and chemical properties include:

- Molecular Weight : 253.25 g/mol

- Melting Point : Not extensively documented but inferred to be stable under standard laboratory conditions.

- Solubility : Soluble in organic solvents.

The biological activity of this compound is closely linked to its role as a precursor in producing escitalopram. The mechanism primarily involves:

- Serotonin Reuptake Inhibition : As an SSRI precursor, it contributes to increased serotonin levels in the synaptic cleft, thereby enhancing mood and reducing anxiety.

- Chemical Reactivity : The nitrile functional group can participate in various chemical reactions, leading to the formation of derivatives with potentially unique biological activities.

Antidepressant Activity

Research indicates that compounds derived from this compound exhibit significant antidepressant properties. A study highlighted that derivatives showed enhanced binding affinity to serotonin transporters compared to their parent compounds, suggesting improved efficacy in treating depression .

Research Findings Summary Table

Q & A

Q. Basic: What are the primary synthetic routes for 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile, and how is structural confirmation achieved?

The compound is synthesized via nucleophilic addition or substitution reactions. For example, 5-cyanophthalide reacts with intermediates like 4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl derivatives under controlled conditions (e.g., anhydrous THF, reflux) to yield the target compound. Chromatographic purification (silica gel, ethyl acetate/hexane mixtures) is critical for isolating the product, with typical yields around 79% . Structural confirmation relies on ¹H NMR and ¹³C NMR to verify key groups (e.g., hydroxymethyl, fluorobenzoyl), while mass spectrometry (HRMS) validates molecular weight .

Q. Advanced: How can enantiomeric purity of this compound derivatives be optimized for pharmacological studies?

Chiral resolution using di-p-toluoyl-D/L-tartaric acid is effective for isolating enantiomers. For example, racemic mixtures are treated with tartaric acid derivatives to form diastereomeric salts, which are crystallized and separated. This method achieves >98% enantiomeric excess (e.e.) for (S)- and (R)-enantiomers, as confirmed by chiral HPLC . Advanced studies should monitor optical rotation ([α]D) and use X-ray crystallography to resolve ambiguities in stereochemical assignments .

Q. Basic: What analytical techniques are essential for characterizing intermediates and byproducts during synthesis?

- NMR Spectroscopy : Identifies functional groups (e.g., fluorobenzoyl at δ 7.2–7.8 ppm, hydroxymethyl at δ 4.5–5.0 ppm) and detects impurities .

- FT-IR : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (-OH stretch ~3400 cm⁻¹) groups .

- HPLC-PDA : Quantifies purity (>95% required for pharmacological use) and detects degradation products under stress conditions (e.g., heat, light) .

Q. Advanced: How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?

Replacing the hydroxymethyl group with bromine (e.g., 3-bromo analogs) reduces solubility but enhances binding affinity to serotonin transporters (SERT) in in vitro assays. Conversely, fluorination at the benzoyl ring improves metabolic stability by reducing CYP450-mediated oxidation . SAR studies recommend prioritizing analogs with logP 2.5–3.5 for optimal blood-brain barrier permeability .

Q. Basic: What safety protocols are critical when handling hygroscopic intermediates during synthesis?

The hydroxymethyl group renders intermediates hygroscopic, necessitating anhydrous conditions (e.g., argon atmosphere, molecular sieves). Use PPE (gloves, goggles) to prevent skin/eye contact, and store intermediates at 2–8°C to avoid hydrolysis. Waste disposal must comply with EPA guidelines for fluorinated organics .

Q. Advanced: How can process chemistry address low yields in large-scale enantiomer synthesis?

A patented recycling process recovers racemic mixtures from mother liquors via acid-base extraction (e.g., oxalic acid precipitation). This reduces waste and improves overall yield by 15–20% . Kinetic resolution using immobilized lipases (e.g., Candida antarctica) is also explored for continuous-flow systems, achieving 90% conversion in <6 hours .

Q. Basic: What are the key challenges in scaling up the synthesis of this compound?

- Exothermic reactions : Requires precise temperature control (-10°C to 25°C) during Grignard reagent addition .

- Byproduct formation : Impurities like 3-(bromomethyl) analogs (≤5%) necessitate iterative recrystallization .

- Solvent recovery : Ethyl acetate/hexane mixtures are distilled and reused to meet green chemistry metrics .

Q. Advanced: What computational methods support the design of analogs with enhanced SERT inhibition?

- DFT calculations : Optimize geometries (B3LYP/6-31G**) to predict binding modes with SERT .

- Molecular docking (AutoDock Vina) : Screens analogs for interactions with SERT’s hydrophobic pocket (e.g., π-π stacking with Trp500) .

- ADMET prediction (SwissADME) : Filters candidates with poor bioavailability (e.g., >3 H-bond donors) .

Properties

IUPAC Name |

4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18/h1-7,18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOCLIOVHKLEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449334 | |

| Record name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260371-16-2 | |

| Record name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.